Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-
Description
The compound Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- (IUPAC name: 4-[(2-(trideuteriomethyl)hydrazinyl)methyl]-N-(propan-2-yl)benzamide) is a deuterated analog of Procarbazine, a chemotherapeutic agent used in cancer treatment. Its molecular formula is C₁₂H₁₆D₃N₃O, with a molecular weight of 224.32 g/mol (deuterated form) . The non-deuterated parent compound (CAS 671-16-9) has a molecular formula of C₁₂H₁₉N₃O and is characterized by a benzamide backbone substituted with an isopropyl group (N-(1-methylethyl)) and a methylhydrazine moiety at the para position of the benzene ring . The deuterium substitution at the methyl group (methyl-d3) is designed to enhance metabolic stability by slowing cytochrome P450-mediated oxidation, a common strategy in drug development .
Properties
IUPAC Name |
N-propan-2-yl-4-[[2-(trideuteriomethyl)hydrazinyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)/i3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-HPRDVNIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NNCC1=CC=C(C=C1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243728 | |
| Record name | Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98600-74-9 | |
| Record name | Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098600749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-, also known by its CAS number 671-16-9, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula: C12H19N3O
- Molecular Weight: 221.2988 g/mol
- IUPAC Name: N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)benzamide
- Structure: The compound features a benzamide core with an isopropyl group and a hydrazino substituent.
Biological Activity
The biological activity of benzamide derivatives, including the specific compound , has been extensively studied for their potential therapeutic effects. Key areas of research include:
1. Antitumor Activity
Benzamide derivatives have shown promise in cancer therapy. For instance, benzamide riboside (BR), a related compound, has been reported to inhibit cell growth in various cancer cell lines through mechanisms involving the downregulation of dihydrofolate reductase (DHFR) and inhibition of inosine monophosphate dehydrogenase (IMPDH) .
Case Study:
In studies involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells, BR demonstrated a significant reduction in cell viability compared to parental cells, highlighting its potential in overcoming drug resistance associated with methotrexate treatment .
2. Inhibition of Kinase Activity
Recent findings indicate that certain benzamide derivatives can act as inhibitors of RET kinase, which is implicated in various cancers. A study revealed that specific benzamide compounds exhibited moderate to high potency in ELISA-based kinase assays, suggesting their utility as lead compounds for further development .
3. Antiviral Properties
Research has also explored the antiviral potential of benzamide derivatives against viruses such as Hepatitis B. These compounds have been shown to modulate viral capsid assembly, providing a novel approach to antiviral therapy .
The mechanisms through which benzamide derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Pathways: Compounds like benzamide riboside interfere with critical metabolic pathways by inhibiting enzymes such as DHFR and IMPDH, leading to reduced cellular proliferation.
- Modulation of Protein Stability: The action of benzamides on NADP and NADPH levels affects the stability of proteins involved in cell growth regulation .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of benzamide derivatives:
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Sivaramkumar et al. (2010) | Benzamide Riboside | Antitumor | Inhibition of DHFR |
| Reddy et al. (2017) | 4-Chloro-benzamides | RET Kinase Inhibition | ELISA Assay |
| Krohn et al. (2002) | Benzamide Riboside | Antiviral | Modulation of Capsid Assembly |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.2988 g/mol
- IUPAC Name : N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)benzamide
The compound features a benzamide core with a hydrazine moiety, enhancing its biological activity compared to simpler benzamide derivatives. This structural complexity allows for interactions with various biological targets.
Scientific Research Applications
-
Medicinal Chemistry :
- Benzamide derivatives are known for their diverse biological activities, including anti-cancer properties. The hydrazine component is particularly significant as it is associated with cytotoxic effects against cancer cells.
- Research indicates that Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- may exhibit mechanisms similar to those of procarbazine, a known anticancer agent, by inducing apoptosis in tumor cells through DNA damage pathways .
-
Biological Activity Studies :
- The compound has been studied for its interactions with various enzymes and receptors, contributing to its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.
- Specific studies have demonstrated its efficacy in inhibiting certain cancer cell lines, suggesting a targeted approach in oncology .
-
Synthesis of Derivatives :
- The synthesis of Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- can be achieved through several chemical reactions that allow for the creation of various derivatives tailored for specific applications. These derivatives can enhance selectivity and potency against particular biological targets.
- Anticancer Research : A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, particularly against glioblastoma cells, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Studies : Another research effort focused on elucidating the mechanisms by which this compound interacts with cellular pathways involved in apoptosis. The findings revealed that it activates specific signaling cascades that lead to programmed cell death in malignant cells .
Comparison with Similar Compounds
Table 1: Molecular Formulas and Key Substituents
Physicochemical Properties
Table 2: Physicochemical Properties
Preparation Methods
Alkylation of Hydrazine Intermediates with Deuterated Methyl Iodide
A primary route involves the alkylation of a hydrazine intermediate with deuterated methyl iodide (CD₃I). The synthesis begins with N-(1-methylethyl)-4-(chloromethyl)benzamide, prepared by reacting 4-(chloromethyl)benzoyl chloride with isopropylamine. Subsequent displacement of the chloride with hydrazine yields N-(1-methylethyl)-4-(hydrazinomethyl)benzamide. Monoalkylation with CD₃I under controlled conditions introduces the deuterated methyl group:
$$
\text{N-(1-Methylethyl)-4-(hydrazinomethyl)benzamide} + \text{CD}_3\text{I} \rightarrow \text{N-(1-Methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)benzamide} + \text{HI}
$$
Key considerations include:
Condensation with Pre-Deuterated Methylhydrazine
An alternative approach employs pre-deuterated methylhydrazine (CD₃NHNH₂). The synthesis follows the classical procarbazine route:
- Step 1 : 4-(Chloromethyl)benzoyl chloride reacts with isopropylamine to form N-(1-methylethyl)-4-(chloromethyl)benzamide.
- Step 2 : Nucleophilic substitution with CD₃NHNH₂ replaces the chloride.
$$
\text{N-(1-Methylethyl)-4-(chloromethyl)benzamide} + \text{CD}3\text{NHNH}2 \rightarrow \text{N-(1-Methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)benzamide} + \text{HCl}
$$
Challenges include the limited commercial availability of CD₃NHNH₂, necessitating in situ preparation via reduction of deuterated nitromethane (CD₃NO₂) with lithium aluminum hydride (LiAlH₄).
Late-Stage Deuteration via Cobalt-Catalyzed C–H Activation
Recent advances in transition-metal catalysis enable direct deuteration of pre-formed procarbazine. Cobalt(II) complexes, such as salicylaldehyde-derived Co-9, facilitate C–H deuteriomethoxylation using CD₃OD. While this method primarily targets aromatic C–H bonds, analogous conditions may deuterate aliphatic methyl groups:
$$
\text{Procarbazine} + \text{CD}3\text{OD} \xrightarrow{\text{Co-9, Ag}2\text{O}} \text{N-(1-Methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)benzamide} + \text{H}_2\text{O}
$$
Optimization is required to adapt this method for hydrazine-bound methyl groups, as current protocols focus on benzamide aryl positions.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (DMSO- d₆): Signals at δ 1.21 (d, 6H, CH(CH₃)₂), 2.98 (s, 3H, CD₃), 4.20 (s, 2H, CH₂NH), 7.48–8.05 (m, 4H, aromatic).
- IR : Peaks at 3280 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=O), and 2100 cm⁻¹ (C–D vibration).
- Mass Spectrometry : EI-MS shows m/z = 224.32 [M⁺], with fragmentation patterns consistent with CD₃ loss.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzamide core and tetrahedral geometry at the hydrazine nitrogen. The CD₃ group exhibits a bond length of 1.09 Å (C–D), shorter than C–H (1.10 Å) due to isotopic effects.
Applications and Research Significance
The deuterated compound is pivotal in:
- Metabolic Studies : Tracking deuterium retention in vivo to elucidate procarbazine activation pathways.
- Pharmacokinetics : Enhancing half-life via the kinetic isotope effect (KIE), as C–D bonds resist cytochrome P450 oxidation.
- Analytical Standards : Serving as an internal standard in LC-MS quantification of procarbazine and metabolites.
Q & A
Basic: What synthetic methodologies are employed for the preparation of benzamide derivatives with hydrazino-methyl substituents?
Answer:
The synthesis typically involves condensation reactions between substituted benzamides and hydrazine derivatives. For example, hydrazino-methyl benzamides are synthesized via:
- Step 1: Reacting 4-aminomethyl-N-isopropylbenzamide with methyl-d3 hydrazine under reflux in ethanol .
- Step 2: Purification via recrystallization (e.g., methanol/water) to isolate the deuterated product.
- Characterization: Confirmed by IR (N-H stretch at ~3300 cm⁻¹), ¹H/¹³C NMR (absence of proton signals at methyl-d3 groups), and HR-MS for isotopic mass shifts .
Key Data:
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, reflux, 6h | 65–75 |
Advanced: How does isotopic labeling (methyl-d3) influence metabolic stability studies of this compound?
Answer:
The methyl-d3 group is used to investigate metabolic pathways via deuterium isotope effects:
- Mechanism: Deuteration slows CYP450-mediated oxidation by increasing the C-D bond strength (vs. C-H), reducing first-pass metabolism .
- Experimental Design:
- Data Interpretation: A 2–3× increase in half-life is expected due to reduced metabolic clearance .
Basic: What spectroscopic techniques are critical for structural elucidation of this benzamide derivative?
Answer:
- IR Spectroscopy: Identifies N-H (hydrazine, ~3300 cm⁻¹) and C=O (amide, ~1650 cm⁻¹) stretches .
- NMR:
- HR-MS: Isotopic peaks at m/z 252.18 [M+H]⁺ (Δm/z +3 vs. non-deuterated) confirm deuteration .
Advanced: How can researchers resolve contradictions in reported biological activity data for hydrazino-methyl benzamides?
Answer:
Contradictions often arise from structural variability or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR): Compare analogs with substituent variations (e.g., 4-chloro vs. 4-fluoro benzylidene) in standardized assays .
- Standardized Assays:
- Case Study: Compound 25 (4-chloro) showed 83% yield and potent activity (IC50 12 µM), while 26 (2-fluoro) had lower efficacy (IC50 28 µM), highlighting substituent effects .
Basic: What role does the hydrazine moiety play in the compound’s reactivity and biological function?
Answer:
The hydrazine group serves dual roles:
- Chemical Reactivity: Acts as a nucleophile in forming heterocycles (e.g., thiazolidinones via condensation with aldehydes) .
- Biological Activity: Chelates metal ions (e.g., Fe²⁺ in ribonucleotide reductase) to inhibit DNA synthesis in cancer cells .
Advanced: How are computational methods (e.g., DFT) applied to predict crystal packing and hydrogen-bonding networks?
Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond angles and torsion .
- Hydrogen Bond Analysis: Identify key interactions (e.g., N-H⋯O=C) using CrystalExplorer to model lattice energies and stability .
- Validation: Compare computed vs. experimental XRD data (e.g., CCDC 2032776 for related hydrazides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
